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Compound of Interest

Compound Name: 5-Aminobenzofuran-2(3H)-one

Cat. No.: B1626873

Introduction

5-Aminobenzofuran-2(3H)-one is a heterocyclic organic compound featuring a benzofuran
core. This structural motif is of significant interest to researchers in medicinal chemistry and
drug development due to its presence in a wide array of biologically active molecules.
Benzofuran derivatives are known to exhibit diverse pharmacological properties, including anti-
inflammatory, analgesic, and antimicrobial activities.[1][2][3] The precise characterization of
such molecules is the bedrock upon which all subsequent research is built. Unambiguous
identification and structural confirmation through modern spectroscopic techniques are non-
negotiable prerequisites for advancing a compound through the discovery and development
pipeline.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy—as they apply to the structural elucidation of 5-aminobenzofuran-2(3H)-one.
The methodologies and interpretations presented herein are grounded in established principles
and serve as a practical reference for researchers working with this and structurally related
compounds.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental
properties of the target molecule.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1626873?utm_src=pdf-interest
https://www.benchchem.com/product/b1626873?utm_src=pdf-body
https://cuestionesdefisioterapia.com/index.php/es/article/download/2042/1500/4328
https://www.mdpi.com/1422-8599/2023/2/M1665
https://www.chemimpex.com/products/42654
https://www.benchchem.com/product/b1626873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CsH7NO:2
Molecular Weight 149.15 g/mol [4]
Exact Mass 149.0477 g/mol [5]
CAS Number 83528-03-4[4][6]

The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring,
with an amine substituent at the 5-position. This arrangement dictates the expected

spectroscopic signals.

Analytical Workflow

The comprehensive characterization of a novel or synthesized compound like 5-
aminobenzofuran-2(3H)-one follows a logical and systematic workflow. This process ensures
that each piece of data validates the others, leading to a confident structural assignment.
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Caption: Workflow for the synthesis and structural validation of 5-aminobenzofuran-2(3H)-
one.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a
compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the
resulting ions, it provides direct evidence for the molecular formula.

Experimental Protocol: Electron lonization (ElI) GC-MS
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Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El) is a
robust method for volatile, thermally stable small molecules. El provides a parent molecular ion
and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

o Sample Preparation: Dissolve approximately 1 mg of purified 5-aminobenzofuran-2(3H)-
one in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

o GC Separation:

[e]

Injector: Set to 250°C. Inject 1 pL of the sample solution in splitless mode.

o

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um).

[¢]

Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

e MS Detection (EI):
o lon Source Temperature: 230°C.
o Electron Energy: 70 eV.

o Mass Range: Scan from m/z 40 to 300.

Data Interpretation

The primary goal is to identify the molecular ion peak (M*s). For 5-aminobenzofuran-2(3H)-
one (CsH7NO2), the expected exact mass is 149.0477.
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lon Calculated m/z Observed m/z Interpretation

[M]*e 149.05 ~149 Molecular lon

Loss of carbon
[M-CQO]J*e 121.06 ~121 monoxide from the
lactone

Subsequent loss of
[M-CO-HCN]*e 94.05 ~94 _
hydrogen cyanide

Expert Insight: The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation
pathway for lactones and related cyclic esters.[7] This fragmentation provides strong evidence
for the benzofuranone core. Further fragmentation patterns can help confirm the overall
structure. The presence of nitrogen often leads to characteristic fragments, though these can
be complex.[8] High-resolution mass spectrometry (HRMS) would be employed to confirm the
elemental composition of the parent ion and key fragments, matching the observed mass to the
calculated mass to within a few parts per million (ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups
present in a molecule. Each functional group absorbs infrared radiation at a characteristic
frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample
preparation. It is ideal for solid or liquid samples.

 Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol and taking a background spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid 5-
aminobenzofuran-2(3H)-one powder directly onto the ATR crystal.
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» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to
specific bond vibrations.

Wavenumber . . . Functional Group
Intensity Vibration Type .
(cm™?) Assignment
N-H Stretch
3400 - 3300 Medium-Strong (asymmetric & Primary Amine (-NHz)
symmetric)
3100 - 3000 Medium C-H Stretch Aromatic C-H
Aliphatic C-H (from -
2980 - 2850 Weak C-H Stretch
CH3z-)
~1760 Very Strong C=0 Stretch y-Lactone (Ester)
1620 - 1580 Medium-Strong N-H Bend Primary Amine (-NHz2)
1600 - 1450 Medium C=C Stretch Aromatic Ring
1250 - 1150 Strong C-O Stretch Ester

Expert Insight: The most diagnostic peak in the IR spectrum is the very strong absorption
around 1760 cm~1, This frequency is characteristic of a carbonyl group within a five-membered
ring (a y-lactone), which is a key feature of the benzofuran-2(3H)-one structure.[1] This,
combined with the distinct double peaks in the 3400-3300 cm~* region typical of a primary
amine's symmetric and asymmetric stretches, provides compelling evidence for the proposed
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an
organic molecule. *H NMR provides information about the number, environment, and
connectivity of hydrogen atoms, while 13C NMR probes the carbon skeleton.
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Experimental Protocol: Solution-State NMR

Rationale: High-resolution solution-state NMR provides detailed structural information.
Deuterated solvents are used to avoid overwhelming signals from the solvent itself.

o Sample Preparation: Dissolve 5-10 mg of 5-aminobenzofuran-2(3H)-one in approximately
0.6 mL of a deuterated solvent (e.g., DMSO-des or CDCI3). Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

o Pulse Program: Standard single-pulse acquisition.

o Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:

o Spectrometer: Same instrument as H.

o Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

o Acquisition Parameters: Acquire 1024 or more scans due to the lower natural abundance
of 13C.

Data Interpretation

Note: The following are predicted chemical shifts and coupling patterns based on the structure
and data from analogous compounds. Actual experimental values may vary slightly.

3.2.1. Predicted 'H NMR Data (in DMSO-ds)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1626873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(5, ppm)
Ortho to the
~7.0-7.2 d 1H H-7 oxygen,
shielded.
Coupled to H-7
~6.7 - 6.8 dd 1H H-6
and H-4.
Ortho to the
~6.6 - 6.7 d 1H H-4
amine, shielded.
Exchangeable
~5.1 s (broad) 2H -NH:z protons, broad
signal.
Aliphatic -CH2-
adjacent to
~3.6 s 2H H-3

carbonyl and

oxygen.

3.2.2. Predicted **C NMR Data (in DMSO-de)
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Chemical Shift (6, ppm) Assignment Rationale

~175 C-2 Lactone carbonyl carbon.

Aromatic carbon bonded to -

~145 C-5
NH-2.
Aromatic carbon at ring
~140 C-7a i .
junction, bonded to O.
Aromatic carbon at ring
~125 C-3a ) )
junction.
~115 C-6 Aromatic C-H.
~112 C-7 Aromatic C-H.
~108 C-4 Aromatic C-H.
~35 C-3 Aliphatic -CH2- carbon.

Expert Insight: In the *H NMR, the three aromatic protons will appear as a distinct set of
coupled signals (a doublet, a doublet of doublets, and a doublet). The two protons at the C-3
position are chemically equivalent and will appear as a singlet, integrating to 2H. The amine
protons often appear as a broad singlet that may shift in position depending on concentration
and solvent. In the 3C NMR, the lactone carbonyl carbon (C-2) will be the most downfield
signal, typically above 170 ppm. The aromatic carbons will appear in the 105-150 ppm range,
with the carbon attached to the nitrogen (C-5) being significantly affected by the amine's
electron-donating nature.

Conclusion

The structural elucidation of 5-aminobenzofuran-2(3H)-one is achieved through the
synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic
resonance spectroscopy. Each technique provides a unique and essential piece of the
structural puzzle. MS confirms the molecular formula, IR identifies the key lactone and amine
functional groups, and NMR maps out the precise arrangement of atoms in the carbon-
hydrogen framework. Together, these methods provide an unambiguous and comprehensive
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characterization, establishing a solid foundation for any further investigation into the chemical
and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1626873?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

